molecular formula C3H7NO3 B1202747 2-Hydroxyethyl carbamate CAS No. 5395-01-7

2-Hydroxyethyl carbamate

Cat. No. B1202747
CAS RN: 5395-01-7
M. Wt: 105.09 g/mol
InChI Key: BTDQXGUEVVTAMD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl carbamate is a chemical compound that has garnered attention for its potential in various synthetic applications, particularly due to its relevance in green chemistry and as a building block for polymers and other complex molecules. Its synthesis and functionalization have been explored to enhance its utility in more environmentally friendly and efficient chemical processes.

Synthesis Analysis

The synthesis of hydroxy carbamates, including 2-Hydroxyethyl carbamate, has been effectively achieved using CO2, epoxides, and amines catalyzed by Au/Fe2O3 catalysts, demonstrating high yields and the potential for catalyst reuse without deactivation (Shang et al., 2016). Another method involves solvent-free conditions using HClO4–SiO2 as a reagent, highlighting an operationally simple, efficient, and environmentally benign approach (Modarresi-Alam et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl carbamate facilitates its diverse reactivity and utility in synthesis. Its structure allows for nucleophilic addition reactions, forming stable carbamate groups essential for further chemical transformations.

Chemical Reactions and Properties

2-Hydroxyethyl carbamate undergoes various chemical reactions, including polymerization and interaction with carbon dioxide, to form cyclic carbamates. These reactions are catalyzed under mild conditions, showcasing the compound's versatility (Niemi et al., 2018). The compound's ability to form stable carbamate groups is a key aspect of its reactivity.

Scientific Research Applications

  • Drug Design and Medicinal Chemistry : The carbamate group, which includes 2-Hydroxyethyl carbamate, is a key structural motif in many approved drugs and prodrugs. It is increasingly used in medicinal chemistry, with carbamates specifically designed for drug-target interactions through their carbamate moiety (Ghosh & Brindisi, 2015).

  • Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas : Carbon dioxide can be utilized as a carbonylating agent in the synthesis of these compounds. The transient carbamate anion generated from primary or secondary amine groups can be activated with various agents, leading to the formation of these compounds in good yields (Paz et al., 2010).

  • Carcinogenicity Studies : Ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, has been assessed for its carcinogenicity, indicating the importance of understanding the toxicological properties of carbamate compounds (Baan et al., 2007).

  • Antineoplastic Activity and Chemical Properties : Bis(carbamate) derivatives, including those related to 2-Hydroxyethyl carbamate, have been evaluated for their antineoplastic activity against various cancer models, highlighting their potential in cancer treatment (Anderson et al., 1989).

  • Alzheimer's Disease Treatment : Carbamate derivatives have been synthesized for potential treatment of Alzheimer's disease. These compounds combine inhibitory activities of acetylcholine esterase (AChE) and monoamine oxidase (MAO), important targets in Alzheimer's disease therapy (Sterling et al., 2002).

  • Transformation into Ethylene Carbonate : Studies on the transformation of 2-Hydroxyethyl carbamate into ethylene carbonate provide insights into the chemical mechanisms and potential industrial applications of this process (Samuilov et al., 2015).

  • Microbial Degradation and Biochemical Mechanisms : Understanding the microbial degradation of carbamates, including 2-Hydroxyethyl carbamate, is important for addressing their environmental impact. This research offers insights into the metabolic pathways and genetic basis of this degradation process (Mishra et al., 2021).

Safety And Hazards

When handling 2-Hydroxyethyl carbamate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

2-hydroxyethyl carbamate
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InChI

InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6)
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InChI Key

BTDQXGUEVVTAMD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)N)O
Source PubChem
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Molecular Formula

C3H7NO3
Source PubChem
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DSSTOX Substance ID

DTXSID10883487
Record name 1,2-Ethanediol, 1-carbamate
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Molecular Weight

105.09 g/mol
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Physical Description

Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB]
Record name Hydroxyethyl carbamate
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Boiling Point

130-135 °C
Record name HYDROXYETHYL CARBAMATE
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Flash Point

370 °F
Record name HYDROXYETHYL CARBAMATE
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Solubility

Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water
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Density

1.2852 g/cc at 20 °C
Record name HYDROXYETHYL CARBAMATE
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Vapor Pressure

2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/
Record name Hydroxyethyl carbamate
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Mechanism of Action

In the present study, /hydroxyethyl carbamate/ HEC was synthesized by reacting ethylene carbonate with ammonia and was characterized. A single dose of HEC or /ethyl carbamate/ EC in saline was injected i.p. into adult male strain A mice, which were maintained for 16 weeks. HEC doses of 1.12, 4.6 and 11.2 mmol/kg induced 0.16, 0.32 and 0.32 lung adenomas/mouse, respectively. The 28% tumor incidence for the two highest doses was significantly (P < 0.05) greater than that in controls injected with saline alone. The number of tumors/mouse with 4.6 mmol HEC/kg was one-fortieth of that for an equimolar dose of EC. The weak activity of HEC supports the view that HEC is not a proximal carcinogenic metabolite of EC, i.e. that vinyl carbamate is produced directly from EC., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
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Product Name

2-Hydroxyethyl carbamate

Color/Form

Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C

CAS RN

5395-01-7
Record name Hydroxyethyl carbamate
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Melting Point

43 °C
Record name HYDROXYETHYL CARBAMATE
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Synthesis routes and methods I

Procedure details

In a pressure reactor 26 g of ethylene oxide (0.59 mole) and 60 g of 2-hydroxyethyl carbamate (0.57 mole) are contacted in the presence of 1 g of potassium carbonate (0.0072 mole) at 110° C. for two hours. This resulted in an 85.3 percent conversion of 2-hydroxyethyl carbamate to products, with a selectivity to N-hydroxyethyl-2-oxazolidinone of 9.7 percent and to 2-oxazolidinone of 84.4 percent.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
487
Citations
SS Mirvish, T Smyrk, S Payne, H Tuatoo, SC Chen - Cancer letters, 1994 - Elsevier
Ethyl carbamate (EC, urethan) is carcinogenic probably because it is converted in vivo to vinyl carbamate and then to vinyl carbamate epoxide, which reacts with DNA bases. We …
Number of citations: 2 www.sciencedirect.com
FP Guengerich, DH Kim - Chemical research in toxicology, 1991 - ACS Publications
… , the products vinyl carbamate, 2-hydroxyethyl carbamate, and ethyl Nhydroxycarbamate … for the formation of vinyl carbamate and 2-hydroxyethyl carbamate. These results are consistent …
Number of citations: 208 pubs.acs.org
IM Kecseti, M Simon, C Csunderlik - REVISTA DE CHIMIE, 2010 - bch.ro
A new attractive chiral compound was obtained by treating bis (o-nitrophenyl) carbonate with (1S, 2R)-(+)-2-amino-1, 2-diphenylethanol. The reaction was carried out in …
Number of citations: 2 bch.ro
JW Allen, R Langenbach, S Nesnow… - …, 1982 - academic.oup.com
… 2-Hydroxyethyl carbamate (2HEQ was also studied because of the possibility that it might be a metabolic intermediate of EC in the conversion of the latter to VC. An in vitro approach …
Number of citations: 37 academic.oup.com
AC Pinheiro, MVN de Souza, ERT Tiekink… - … Section E: Structure …, 2011 - scripts.iucr.org
The molecule of the title ethanol solvate, C15H21N3O6·C2H6O, adopts a curved shape; the conformation about the imine bond [N=N = 1.287 (3) Å] is E. The amide residues occupy …
Number of citations: 6 scripts.iucr.org
GS Bisacchi, S Ahmad, M Alam, A Ashfaq… - Bioorganic & Medicinal …, 1995 - Elsevier
… In conclusion, substitution of one or both of the BOC groups of aminodiol 1 with a 1,1-dimethyl-2hydroxyethyl carbamate group affords compounds 5 and 20, respectively, which are …
Number of citations: 10 www.sciencedirect.com
VA Mitova, RT Cherkezova, KD Troev - BULGARIAN CHEMICAL …, 2013 - bcc.bas.bg
… The mixture of 1-methyl-2-hydroxyethyl-Nmethyl-N-2’-hydroxyethyl carbamate and 2methyl-2-hydroxyethyl-N-methyl-N-2’hydroxyethyl carbamate was studied mainly because of the …
Number of citations: 6 www.bcc.bas.bg
K Troev, N Koseva, G Hägele - Heteroatom Chemistry: An …, 2008 - Wiley Online Library
… carbamate 2 and 2-methyl-2-hydroxyethyl-N-2 hydroxyethyl carbamate 3 at elevated temperatures (>160◦C) resulted in 3-ethyl-2-hydroxy-2-oxo-1,4,2oxazaphosphorinane (8), a …
Number of citations: 7 onlinelibrary.wiley.com
DE Zacharias, JP Glusker, KD Tew, B Hartley-Asp - Structural Chemistry, 1995 - Springer
Estramustine is an antimicrotubule agent that is effective against prostate cancer when used in combination with other microtubule-binding drugs. It is a derivative of estradiol and has a …
Number of citations: 1 link.springer.com
MVN de Souza, AC Pinheiro, ERT Tiekink… - … Section E: Structure …, 2011 - scripts.iucr.org
The molecule of the title compound, C18H18ClN3O4, is twisted about the chiral C atom with the dihedral angle between the two amide residues being 87.8 (5), but, overall, it can be …
Number of citations: 3 scripts.iucr.org

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